Trisulfures organiques

Organic trisulfides are a class of compounds characterized by the presence of three sulfur atoms in each molecule, typically forming cyclic or non-cyclic structures. These compounds play significant roles in various fields including pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties. Structurally, they can be linear or branched, with the sulfur atoms often linked to carbon atoms through single bonds, creating functional groups that are highly reactive towards nucleophiles.

In pharmaceutical applications, organic trisulfides have been explored for their potential as drug delivery systems and as intermediates in medicinal chemistry due to their ability to form transient covalent bonds. Their redox properties make them useful in developing anti-oxidant and anti-inflammatory agents. In agrochemicals, these compounds can serve as fungicides or herbicides by disrupting cell wall synthesis or interfering with metabolic pathways of target organisms.

The versatility of organic trisulfides lies in their ability to undergo multiple types of reactions such as thiolation, sulfenation, and sulfinylation, making them valuable reagents for synthesizing complex molecules. Their use is subject to regulatory considerations due to the potential environmental impacts associated with their synthesis and disposal.

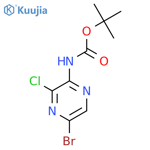

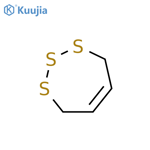

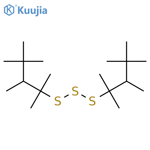

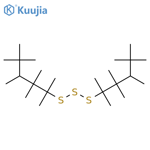

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

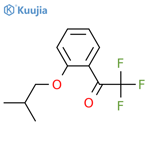

|

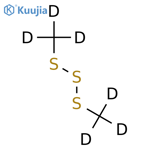

1,2,3-Trithiepin, 4,7-dihydro- | 13005-82-8 | C4H6S3 |

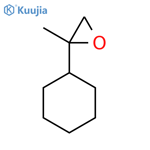

|

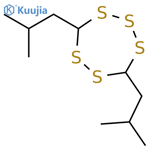

Polysulfides,di-tert-nonyl | 68425-16-1 | C18H38S3 |

|

di-tert-dodecyl polysulfide | 68425-15-0 | C24H50S3 |

|

Dimethyl-d6 Trisulfide | 58069-93-5 | C2H6S3 |

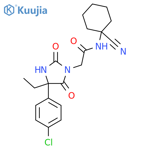

|

4,7-Bis(2-Methylpropyl)-1,2,3,5,6-pentathiepane | 151261-53-9 | C10H20S5 |

|

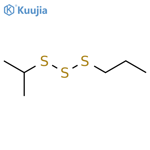

Trisulfide, 1-methylethyl propyl | 33922-72-4 | C6H14S3 |

|

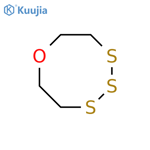

1,4,5,6-Oxatrithiocane | 81328-02-1 | C4H8OS3 |

|

Trisulfide, ethylmethyl (8CI,9CI) | 31499-71-5 | C3H8S3 |

|

Trisulfide, butylmethyl | 120047-92-9 | C5H12S3 |

|

Trisulfide, dipentyl | 13730-36-4 | C10H22S3 |

Littérature connexe

-

1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

3. Book reviews

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

Fournisseurs recommandés

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés